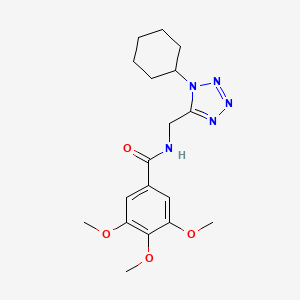

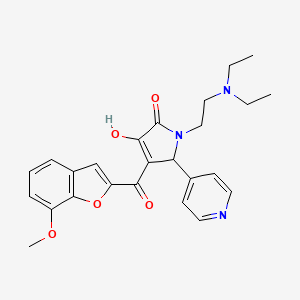

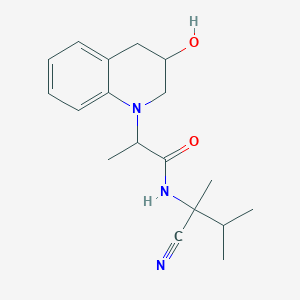

N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Scientific Research Applications

Synthesis and Characterization

Synthetic Methods : Research in synthetic chemistry has developed methods for creating novel aromatic polyimides and heterocyclic compounds. These methods involve the synthesis of new diamines and their polymerization with various dianhydrides to produce polymers with unique properties, such as solubility in organic solvents and high thermal stability (Butt et al., 2005). Additionally, the synthesis of labeled compounds for use as photoaffinity analogs of influenza fusion inhibitors showcases the application in developing tools for studying viral mechanisms and potential therapeutic agents (Dischino et al., 1999).

Structural Analysis : Advanced structural analysis techniques have been applied to understand the molecular configurations and properties of compounds. For example, the study of unusual C–H···π interactions in the structure of 3,4,5-trimethoxy-N-p-tolylbenzamide provides insights into the molecular packing and potential reactivity of such compounds (Saeed & Simpson, 2012).

Potential Applications

Antimicrobial Activity : The exploration of antimicrobial activity in compounds containing the 3,4,5-trimethoxybenzamide moiety has led to the identification of novel antimicrobial agents. These agents show significant activity against key organisms such as MRSA and Candida albicans, highlighting their potential as therapeutic agents (Khalaf et al., 2004).

Catalysis and Functionalization Reactions : The development of N-heterocyclic carbene ligands derived from bioxazolines demonstrates the potential for applying these compounds in catalysis, particularly in Suzuki-Miyaura cross-coupling reactions. These ligands are electron-rich, sterically demanding, and offer restricted flexibility, which can enhance catalytic efficiency and selectivity (Altenhoff et al., 2004).

Photodecomposition and Industrial Applications : Studies on the clean photodecomposition of tetrazole derivatives to carbodiimides highlight the potential for these reactions in industrial, agricultural, and medicinal applications. The process offers a highly clean decomposition to a stable end product, making it promising for various applications (Alawode et al., 2011).

Mechanism of Action

The mechanism of action for “N-((1-cyclohexyl-1H-tetrazol-5-yl)methyl)-3,4,5-trimethoxybenzamide” is not specified in the available resources.

Safety and Hazards

properties

IUPAC Name |

N-[(1-cyclohexyltetrazol-5-yl)methyl]-3,4,5-trimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25N5O4/c1-25-14-9-12(10-15(26-2)17(14)27-3)18(24)19-11-16-20-21-22-23(16)13-7-5-4-6-8-13/h9-10,13H,4-8,11H2,1-3H3,(H,19,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XREHGHOPESSDEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)OC)C(=O)NCC2=NN=NN2C3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-Chlorophenyl)-3-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]urea](/img/structure/B2577274.png)

![(2E)-2-[4-(3-bromophenyl)-1,3-thiazol-2-yl]-3-[(4-fluoro-3-nitrophenyl)amino]prop-2-enenitrile](/img/structure/B2577277.png)

![2-{[(6-Chloro-3-pyridinyl)methyl]amino}-1,3-thiazol-3-ium chloride](/img/structure/B2577282.png)

![N-(8-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzenesulfonamide](/img/structure/B2577292.png)

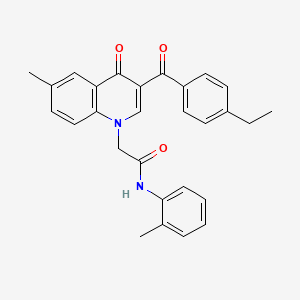

![2-{[2-(3,4-dihydroisoquinolin-2(1H)-yl)-6-methylpyrimidin-4-yl]oxy}-N-(4-isopropylphenyl)acetamide](/img/structure/B2577295.png)